1'-Acetoxychavicol acetate, (+)-

Description

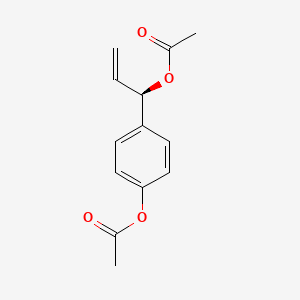

Structure

3D Structure

Properties

CAS No. |

274927-55-8 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

[4-[(1R)-1-acetyloxyprop-2-enyl]phenyl] acetate |

InChI |

InChI=1S/C13H14O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h4-8,13H,1H2,2-3H3/t13-/m1/s1 |

InChI Key |

JAMQIUWGGBSIKZ-CYBMUJFWSA-N |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)[C@@H](C=C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Ester: A Technical Guide to 1'-Acetoxychavicol Acetate's Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-Acetoxychavicol acetate (B1210297) (ACA), a phenylpropanoid ester, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Found predominantly in the rhizomes of select species of the Zingiberaceae family, ACA presents a compelling case for further investigation as a potential therapeutic agent. This technical guide provides an in-depth overview of the natural sources of ACA, detailed methodologies for its extraction and purification, and a summary of quantitative yields from various techniques. Furthermore, it elucidates the key signaling pathways modulated by ACA, offering a molecular basis for its observed bioactivities. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of 1'-Acetoxychavicol Acetate

1'-Acetoxychavicol acetate is a characteristic secondary metabolite of the ginger family (Zingiberaceae). The primary and most well-documented botanical sources of this compound are the rhizomes of Alpinia galanga (L.) Willd., commonly known as greater galangal, and Alpinia conchigera Griff.[1][2] More recently, ACA has also been isolated from the roots of Chlorophytum borivilianum, expanding its known natural distribution.[3] The concentration of ACA can vary depending on the plant's geographical origin, age, and post-harvest processing.

Extraction of 1'-Acetoxychavicol Acetate: A Comparative Analysis

The isolation of ACA from its natural sources involves various extraction techniques, each with its own set of advantages and limitations. The choice of method significantly impacts the yield of the crude extract and the concentration of ACA within it. Below is a summary of quantitative data from a comparative study on the extraction of ACA from dried Alpinia galanga rhizome powder, alongside data from other sources.

| Natural Source | Extraction Method | Solvent | Crude Extract Yield (% w/w) | ACA Content in Extract (% w/w) | ACA Yield from Source Material (% w/w) | Reference |

| Alpinia galanga | Maceration | Absolute Ethanol (B145695) | 8.54 ± 0.51 | 35.13 ± 3.28 | 3.00 ± 0.42 | Sardsaengjun & Thipunkaew, 2024 |

| Alpinia galanga | Ultrasonic-Assisted | Absolute Ethanol | 12.35 ± 0.78 | 29.88 ± 2.15 | 3.69 ± 0.48 | Sardsaengjun & Thipunkaew, 2024 |

| Alpinia galanga | Reflux | Absolute Ethanol | 9.05 ± 0.44 | 41.77 ± 4.58 | 3.79 ± 0.57 | Sardsaengjun & Thipunkaew, 2024 |

| Alpinia galanga | Soxhlet | Absolute Ethanol | 19.15 ± 0.66 | 18.28 ± 1.99 | 3.50 ± 0.43 | Sardsaengjun & Thipunkaew, 2024 |

| Alpinia galanga | Supercritical CO2 | Supercritical CO2, Ethyl Acetate | Not Reported | 98.4% (post-purification) | 0.067 | CN102643196A |

| Chlorophytum borivilianum | Maceration | Methanol | Not Reported | Not Reported | 0.0317 | Isolation, structure elucidation... |

Experimental Protocols

Preparation of Plant Material

Freshly harvested rhizomes of Alpinia galanga are thoroughly washed with deionized water, sliced, and dried in an oven at a temperature between 40°C and 50°C. The dried rhizome slices are then finely ground using a cutting mill to produce a homogenous powder.

Extraction Methodologies

-

Weigh 100 g of dried galangal rhizome powder.

-

Suspend the powder in 1000 mL of absolute ethanol in a suitable container.

-

Seal the container and allow it to stand at room temperature for a specified period (e.g., 48 hours), with occasional agitation.

-

Filter the mixture to separate the extract from the plant residue.

-

The residue can be subjected to repeated maceration cycles to maximize yield.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Weigh 100 g of dried galangal rhizome powder.

-

Suspend the powder in 1000 mL of absolute ethanol in a beaker.

-

Place the beaker in an ultrasonic bath and sonicate for 6 hours.

-

Filter the resulting extract to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator to yield the crude extract.

-

Place 100 g of dried galangal rhizome powder into a round-bottom flask.

-

Add 1000 mL of absolute ethanol to the flask.

-

Assemble a reflux apparatus with a condenser.

-

Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for a predetermined duration.

-

After cooling, filter the mixture to separate the extract.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Place a thimble containing 100 g of dried galangal rhizome powder into the main chamber of a Soxhlet extractor.

-

Fill the distilling flask with 1000 mL of absolute ethanol.

-

Heat the solvent to reflux. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the solid material.

-

The chamber containing the solid material slowly fills with warm solvent. When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

-

This cycle is allowed to repeat for several hours.

-

Once the extraction is complete, the solvent is removed from the extract using a rotary evaporator.

-

Pulverize the dried rhizome of Alpinia galanga.

-

Load the powdered material into a supercritical fluid extractor.

-

Set the extraction parameters:

-

Extraction Temperature: 45-65°C (e.g., 48°C)

-

Extraction Pressure: 16-24 MPa (e.g., 19 MPa)

-

CO2 Flow Rate: e.g., 15 L/h

-

-

The extract is separated in a separation vessel under the following conditions:

-

Separator Temperature: 40-50°C (e.g., 40°C)

-

Separator Pressure: 4-8 MPa (e.g., 6 MPa)

-

-

The resulting extract is then further extracted with ethyl acetate.

Purification of 1'-Acetoxychavicol Acetate

-

The crude extract obtained from SC-CO2 extraction is subjected to HSCCC for purification.

-

A two-phase solvent system is prepared, for example, n-hexane-ethyl acetate-methanol-water.

-

The stationary phase and mobile phase are selected from the equilibrated solvent system.

-

The crude extract is dissolved in the solvent mixture and injected into the HSCCC instrument.

-

The target fractions containing ACA are collected based on their elution profile.

-

The collected fractions are concentrated under reduced pressure and may be further purified by lyophilization.

-

The crude methanolic extract is partitioned sequentially with solvents of increasing polarity (e.g., hexane (B92381), chloroform, and water).

-

The fraction enriched with ACA is subjected to silica (B1680970) gel column chromatography.

-

The column is eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing ACA are combined and further purified by High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve high purity (>98%).

Signaling Pathways Modulated by 1'-Acetoxychavicol Acetate

ACA exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these molecular interactions is crucial for the development of targeted therapeutic strategies.

Caption: Workflow for the extraction and purification of 1'-Acetoxychavicol acetate.

cAMP-PKA Signaling Pathway

ACA has been shown to activate the cAMP-PKA signaling pathway. It increases the activity of adenylate cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, triggering various cellular responses.

Caption: Activation of the cAMP-PKA signaling pathway by 1'-Acetoxychavicol acetate.

VEGF-Mediated Src-FAK-Rho GTPase Signaling Pathway

ACA has demonstrated anti-angiogenic properties by inhibiting the VEGF-mediated signaling cascade. It acts by blocking the activation of key downstream effectors including Src kinase, Focal Adhesion Kinase (FAK), and the Rho family of small GTPases (Rac1 and Cdc42). This disruption prevents the cytoskeletal rearrangements necessary for endothelial cell migration and proliferation, thus inhibiting the formation of new blood vessels.

Caption: Inhibition of the VEGF-mediated signaling pathway by 1'-Acetoxychavicol acetate.

AMPK Signaling Pathway

1'-Acetoxychavicol acetate is an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By activating AMPK, ACA can influence a multitude of downstream processes, including the inhibition of anabolic pathways (such as protein and fatty acid synthesis) and the stimulation of catabolic pathways (such as fatty acid oxidation and glucose uptake), thereby restoring cellular energy balance.

Caption: Activation of the AMPK signaling pathway by 1'-Acetoxychavicol acetate.

Conclusion

1'-Acetoxychavicol acetate stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources and detailed protocols for its extraction and purification, which are essential for facilitating further research. The elucidation of its interactions with key signaling pathways, such as cAMP-PKA, VEGF-mediated Src-FAK-Rho GTPase, and AMPK, offers a solid foundation for understanding its mechanisms of action and for designing future studies aimed at its clinical application. The continued exploration of this enigmatic ester is warranted to fully unlock its potential in drug discovery and development.

References

An In-depth Technical Guide to (+)-1'-Acetoxychavicol Acetate: Stereochemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-1'-Acetoxychavicol acetate (B1210297) (ACA) is a naturally occurring phenylpropanoid compound predominantly isolated from the rhizomes of plants belonging to the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera. Traditionally used in Southeast Asian cuisine and medicine, ACA has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the stereochemistry and biological activities of (+)-1'-acetoxychavicol acetate, with a focus on its anticancer and anti-inflammatory properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development efforts.

Stereochemistry of (+)-1'-Acetoxychavicol Acetate

The biological activity of 1'-acetoxychavicol acetate is intrinsically linked to its stereochemistry at the C1' position. The naturally occurring and more biologically active enantiomer is the (S)-form, designated as (+)-1'S-1'-acetoxychavicol acetate. This specific stereoisomer has been the subject of numerous studies investigating its therapeutic potential. The chiral center at the 1'-position is a critical determinant of its interaction with biological targets, influencing the compound's efficacy.

Biological Activities

(+)-1'-Acetoxychavicol acetate exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The primary focus of research has been on its potent anticancer and anti-inflammatory properties, which are mediated through the modulation of several key signaling pathways.

Anticancer Activity

ACA has demonstrated significant cytotoxic and apoptotic effects against a wide range of cancer cell lines, often with a degree of selectivity for cancer cells over normal cells.[1] Its anticancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.

Quantitative Data on Anticancer Activity of (+)-1'-Acetoxychavicol Acetate

| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |

| Raji | Burkitt's Lymphoma | 1.93 ± 0.26 µg/mL | 48 | [1] |

| Daudi | Burkitt's Lymphoma | 1.74 ± 0.46 µg/mL | 48 | [1] |

| HSC-4 | Oral Squamous Carcinoma | 8.0 µM | 12 | |

| HSC-2 | Oral Squamous Carcinoma | 9.0 µM | 12 | |

| A549 | Non-small Cell Lung Cancer | 50.42 µM | 24 | [2] |

| A549 | Non-small Cell Lung Cancer | 33.22 µM | 48 | [2] |

| A549 | Non-small Cell Lung Cancer | 21.66 µM | 72 | [2] |

| PC-3 | Prostate Cancer | 1.52 ± 0.14 µg/mL | 24 | [3] |

| T47D | Breast Cancer | 3.14 µg/mL | Not Specified | [4] |

| HeLa | Cervical Cancer | 7.26 µg/mL | Not Specified | [4] |

| WiDr | Colon Cancer | 12.49 µg/mL | Not Specified | [4] |

Anti-inflammatory Activity

ACA exerts potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] A primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[6]

Signaling Pathways Modulated by (+)-1'-Acetoxychavicol Acetate

The biological activities of ACA are underpinned by its ability to modulate critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. ACA has been shown to be a potent inhibitor of NF-κB activation.[7] It prevents the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes.[6][8] Some studies suggest ACA can also downregulate the expression of TRAF2, a key adapter protein in the TNF-α induced NF-κB signaling cascade.[6]

Caption: Inhibition of the NF-κB signaling pathway by (+)-1'-acetoxychavicol acetate.

Apoptosis Pathway

ACA induces apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to activate caspases, including caspase-3, -8, and -9.[7] Furthermore, ACA can upregulate the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptor, death receptor 5 (DR5), promoting the extrinsic apoptotic cascade.[9]

Caption: Induction of apoptosis by (+)-1'-acetoxychavicol acetate via intrinsic and extrinsic pathways.

PI3K/Akt and MAPK Signaling Pathways

Network pharmacology and experimental studies have implicated ACA in the modulation of the PI3K/Akt and MAPK signaling pathways, both of which are crucial for cancer cell proliferation and survival.[1] Downregulation of these pathways contributes to the anti-proliferative effects of ACA.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Treat the cells with various concentrations of ACA and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with ACA at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in the NF-κB pathway.

-

Protein Extraction: Treat cells with ACA and/or an inflammatory stimulus (e.g., TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p65, IκBα, p-IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Caption: General workflow for Western blot analysis.

Conclusion

(+)-1'-Acetoxychavicol acetate is a promising natural compound with well-documented anticancer and anti-inflammatory activities. Its therapeutic potential is attributed to its ability to modulate multiple key signaling pathways, including NF-κB, apoptosis, PI3K/Akt, and MAPK. The stereochemistry of ACA, specifically the (+)-1'S configuration, is crucial for its biological efficacy. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this potent phytochemical. Future studies should focus on elucidating the detailed molecular interactions of ACA with its targets and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]

- 5. bosterbio.com [bosterbio.com]

- 6. clyte.tech [clyte.tech]

- 7. benchchem.com [benchchem.com]

- 8. ossila.com [ossila.com]

- 9. Wound healing migration assay (Scratch assay) [protocols.io]

The Core of Spice and Spirit: An In-depth Technical Guide to the 1'-Acetoxychavicol Acetate Biosynthesis Pathway in Alpinia galanga

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-Acetoxychavicol acetate (B1210297) (ACA), a prominent phenylpropanoid found in the rhizomes of Alpinia galanga, has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the biosynthetic pathway of this complex molecule is paramount for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed ACA biosynthesis pathway, integrating current knowledge of phenylpropanoid metabolism. It details a hypothetical enzymatic sequence, summarizes available quantitative data, provides adaptable experimental protocols for pathway elucidation, and visualizes the core concepts through detailed diagrams. This document serves as a foundational resource for researchers aiming to unravel the intricacies of ACA biosynthesis and harness its therapeutic potential.

Introduction

Alpinia galanga, a member of the Zingiberaceae family, is a perennial herb widely used in traditional medicine and as a culinary spice, particularly in Southeast Asia. The rhizome of this plant is a rich source of various bioactive phenylpropanoids, with 1'-acetoxychavicol acetate (ACA) being one of its major constituents. The complex structure of ACA, featuring two acetyl groups, suggests a specialized biosynthetic route branching from the general phenylpropanoid pathway. This guide delineates the current understanding and proposes a putative pathway for ACA biosynthesis, providing a roadmap for future research and exploitation.

The Proposed Biosynthesis Pathway of 1'-Acetoxychavicol Acetate

The biosynthesis of ACA is believed to originate from the general phenylpropanoid pathway, a well-established metabolic route in higher plants that converts L-phenylalanine into a variety of essential compounds. The subsequent steps leading to ACA are less defined and are presented here as a hypothetical pathway based on known biochemical reactions in related plant species.

The pathway can be conceptually divided into three main stages:

-

Core Phenylpropanoid Pathway: The conversion of L-phenylalanine to p-coumaroyl-CoA.

-

Formation of the Chavicol Backbone: The synthesis of the intermediate, chavicol.

-

Tailoring Steps: The hydroxylation and subsequent acetylation reactions to yield ACA.

Core Phenylpropanoid Pathway

This initial stage is common to the biosynthesis of numerous phenylpropanoids.

-

Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.

-

Step 2: Hydroxylation of Cinnamic Acid. Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, then hydroxylates cinnamic acid at the para position to yield p-coumaric acid.

-

Step 3: Activation of p-Coumaric Acid. Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the central intermediate, p-coumaroyl-CoA.

Hypothetical Pathway to 1'-Acetoxychavicol Acetate

The subsequent steps from p-coumaroyl-CoA to ACA are not yet fully elucidated in Alpinia galanga. The following is a proposed pathway based on analogous reactions in other plant species.

-

Step 4: Formation of Chavicol. It is hypothesized that a Chavicol Synthase (CS) , a type of polyketide synthase-like enzyme, catalyzes the decarboxylative reduction of p-coumaroyl-CoA to produce chavicol (4-allylphenol).

-

Step 5: 1'-Hydroxylation of Chavicol. A putative Chavicol 1'-Hydroxylase , likely a cytochrome P450 monooxygenase, is proposed to hydroxylate chavicol at the 1'-position of the allyl side chain to form 1'-hydroxychavicol.

-

Step 6: Acetylation of 1'-Hydroxychavicol. A specific Acetyltransferase is hypothesized to catalyze the transfer of an acetyl group from acetyl-CoA to the 1'-hydroxyl group of 1'-hydroxychavicol, yielding 1'-acetoxychavicol.

-

Step 7: Final Acetylation to ACA. A second, distinct Acetyltransferase is proposed to catalyze the final acetylation at the 4-hydroxyl group of the phenyl ring of 1'-acetoxychavicol to produce the final product, 1'-acetoxychavicol acetate.

Caption: Proposed biosynthesis pathway of 1'-Acetoxychavicol Acetate in Alpinia galanga.

Quantitative Data

Quantitative data on the ACA biosynthesis pathway is currently limited. The available data primarily focuses on the concentration of ACA in Alpinia galanga rhizomes. Kinetic data for the specific enzymes involved in ACA synthesis in this plant have not yet been reported.

| Parameter | Value | Plant Part | Extraction Method | Analytical Method | Reference |

| ACA Concentration | |||||

| 1.89 g / 500 g fresh weight | Rhizome | Not specified | HPLC | [1] | |

| 3.79 ± 0.57% of dried ground rhizome | Rhizome | Reflux Extraction | HPTLC | [2] | |

| 41.77 ± 4.58% of crude extract | Rhizome | Reflux Extraction | HPTLC | [2] | |

| Related Enzyme Kinetics (from other species for comparison) | |||||

| BAHD Acyltransferase | |||||

| HCT (Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase) from Nicotiana tabacum | Km (p-coumaroyl-CoA) = 5 µM | Stem | N/A | HPLC | [3] |

| Km (shikimate) = 0.5 mM | Stem | N/A | HPLC | [3] |

Experimental Protocols

The elucidation of the ACA biosynthesis pathway requires a combination of techniques for enzyme extraction, activity assays, and product identification. The following are detailed, adaptable protocols for key experiments.

Extraction and Quantification of ACA from Alpinia galanga Rhizomes

This protocol is based on established High-Performance Liquid Chromatography (HPLC) methods.

4.1.1. Materials and Reagents

-

Fresh or dried Alpinia galanga rhizomes

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

1'-Acetoxychavicol acetate standard

-

Mortar and pestle or grinder

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC system with a C18 column and UV detector

4.1.2. Sample Preparation

-

Wash fresh rhizomes thoroughly and slice them into thin pieces. For dried rhizomes, grind them into a fine powder.

-

Accurately weigh approximately 1 g of the prepared plant material.

-

Add 10 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

4.1.3. HPLC Analysis

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 219 nm

-

Injection Volume: 20 µL

-

Quantification: Prepare a calibration curve using a series of known concentrations of the ACA standard. Compare the peak area of ACA in the sample to the calibration curve to determine its concentration.

Caption: General workflow for the quantitative HPLC analysis of ACA.

Putative Chavicol Synthase Enzyme Assay

This protocol is a hypothetical adaptation for the characterization of a putative chavicol synthase.

4.2.1. Enzyme Extraction

-

Homogenize fresh Alpinia galanga rhizome tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).

-

Centrifuge the homogenate at 15,000 rpm for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract. Further purification can be achieved using ammonium (B1175870) sulfate (B86663) precipitation and column chromatography.

4.2.2. Enzyme Assay

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

50 µM p-coumaroyl-CoA (substrate)

-

Crude or purified enzyme extract

-

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the ethyl acetate layer.

-

Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for analysis.

4.2.3. Product Analysis

-

Analyze the reaction products by GC-MS or LC-MS to identify the formation of chavicol by comparing the retention time and mass spectrum with an authentic standard.

Putative Acetyltransferase Enzyme Assay

This protocol is adapted from methods used for characterizing BAHD family acetyltransferases.

4.3.1. Enzyme Extraction

-

Follow the same procedure as for the putative chavicol synthase (Section 4.2.1).

4.3.2. Enzyme Assay

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM 1'-hydroxychavicol or 1'-acetoxychavicol (acyl acceptor substrate)

-

1 mM Acetyl-CoA (acyl donor)

-

Crude or purified enzyme extract

-

-

Incubate the reaction mixture at 30°C for a defined period.

-

Stop the reaction and extract the product as described in Section 4.2.2.

4.3.3. Product Analysis

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of 1'-acetoxychavicol or ACA, respectively.

Caption: General workflow for a plant biosynthetic enzyme assay.

Conclusion and Future Perspectives

The biosynthesis of 1'-acetoxychavicol acetate in Alpinia galanga represents a fascinating example of specialized phenylpropanoid metabolism. While the initial steps of the pathway are well-understood, the downstream enzymes responsible for the formation of the chavicol backbone and its subsequent modifications remain to be definitively identified and characterized. The proposed pathway and experimental protocols outlined in this guide provide a solid foundation for future research in this area.

Key future research directions should include:

-

Gene Discovery: Transcriptome analysis of Alpinia galanga rhizomes to identify candidate genes for the putative chavicol synthase, hydroxylase, and acetyltransferases.

-

Enzyme Characterization: Heterologous expression and functional characterization of the identified candidate genes to confirm their roles in the ACA biosynthesis pathway.

-

Metabolic Engineering: Engineering of microbial or plant systems for the heterologous production of ACA, which could provide a sustainable source of this valuable compound for pharmaceutical and other applications.

By systematically addressing these research questions, the scientific community can fully elucidate the biosynthesis of this important natural product and unlock its full potential for the benefit of human health.

References

- 1. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]

- 2. Protein Expression and Purification [protocols.io]

- 3. Identification of BAHD acyltransferases associated with acylinositol biosynthesis in Solanum quitoense (naranjilla) - PMC [pmc.ncbi.nlm.nih.gov]

1'-Acetoxychavicol Acetate: A Comprehensive Technical Guide

An In-depth Examination of the Physicochemical Properties, Biological Activities, and Associated Methodologies of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Acetoxychavicol acetate (B1210297) (ACA) is a naturally occurring phenylpropanoid compound predominantly isolated from the rhizomes of plants belonging to the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera.[1][2] It has also been identified in Chlorophytum borivilianum.[3] This molecule has garnered considerable scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This technical guide provides a comprehensive overview of the physicochemical properties of 1'-Acetoxychavicol acetate, detailed experimental protocols for its isolation, synthesis, and biological evaluation, and a visual representation of its key signaling pathways.

Physicochemical Properties

1'-Acetoxychavicol acetate is typically supplied as a crystalline solid or a yellowish oil.[4][5] A summary of its key physicochemical properties is presented in the table below. While several calculated values are available, an experimentally determined melting point is not consistently reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₄ | [6] |

| Molecular Weight | 234.25 g/mol | [6] |

| Appearance | Crystalline solid or yellowish oil | [4][5] |

| Solubility | Soluble in ethanol (B145695) (~20 mg/ml), DMSO (~20 mg/ml), and dimethyl formamide (B127407) (DMF) (~14 mg/ml). Sparingly soluble in aqueous buffers. | [4] |

| UV/Vis (λmax) | 218 nm | [4] |

| Boiling Point (Calculated) | 325.4 °C at 760 mmHg | N/A |

| Flash Point (Calculated) | 157.8 °C | N/A |

| Density (Calculated) | 1.122 g/cm³ | N/A |

| LogP (Calculated) | 2.2 | [6] |

Experimental Protocols

Isolation of 1'-Acetoxychavicol Acetate from Alpinia galanga Rhizomes

Method 1: Solvent Extraction and Column Chromatography

This protocol describes a common method for the isolation of ACA from dried rhizomes of Alpinia galanga.

-

Extraction:

-

Chop and air-dry the rhizomes of Alpinia galanga.

-

Extract the dried rhizomes (e.g., 3 kg) with 90% aqueous methanol (B129727) (15 L) in a shaker at room temperature for 48 hours.

-

Combine the methanol extracts and concentrate them under reduced pressure to yield a crude extract.

-

Suspend the crude extract in water and partition it with an equal volume of ethyl acetate four times.

-

Collect and concentrate the ethyl acetate layer to obtain a brown oily substance.[4]

-

-

Column Chromatography:

-

Prepare a silica (B1680970) gel column (e.g., 230-400 mesh).

-

Load the concentrated ethyl acetate extract onto the column.

-

Elute the column with a stepwise gradient of methylene (B1212753) chloride and methanol mixtures, starting with 100% methylene chloride and gradually increasing the polarity by adding methanol.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing 1'-Acetoxychavicol acetate and concentrate them to yield the purified compound.[4]

-

Method 2: Supercritical Fluid Extraction (SFE)

This method offers a more environmentally friendly approach to extraction.

-

Extraction:

-

Pulverize the dried rhizomes of Alpinia galanga.

-

Perform supercritical carbon dioxide extraction under optimized conditions (e.g., 48 °C, 19 MPa).

-

Collect the extract from the separator.[7]

-

-

Purification:

-

Dissolve the extract in a suitable solvent and further purify it using high-speed counter-current chromatography with a solvent system such as n-hexane-ethyl acetate-methanol-water to obtain pure 1'-Acetoxychavicol acetate.[7]

-

Synthesis of 1'-Acetoxychavicol Acetate

A general method for the synthesis of 1'-Acetoxychavicol acetate involves the acetylation of a suitable precursor.

-

Reaction Setup:

-

Dissolve the precursor, 4-allylphenol, in dichloromethane (B109758) in a round-bottom flask.

-

Add 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst and triethylamine (B128534) (TEA) as a base to the mixture.

-

Cool the reaction mixture in an ice bath under a nitrogen atmosphere.

-

-

Acetylation:

-

Add acetic anhydride (B1165640) dropwise to the stirred solution over a period of 15 minutes.

-

Allow the reaction to stir for 24 hours at room temperature.

-

-

Workup and Purification:

-

Monitor the reaction progress using TLC.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1'-Acetoxychavicol acetate.

-

Biological Activity Assays

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of 1'-Acetoxychavicol acetate on the viability of cancer cells.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of 1'-Acetoxychavicol acetate for different time intervals (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis induced by 1'-Acetoxychavicol acetate.

-

Cell Treatment:

-

Treat cells with 1'-Acetoxychavicol acetate at the desired concentration and for the appropriate duration.

-

-

Staining:

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the effect of 1'-Acetoxychavicol acetate on the cell cycle distribution.

-

Cell Treatment and Fixation:

-

Treat cells with 1'-Acetoxychavicol acetate.

-

Harvest the cells and fix them in cold 70% ethanol overnight.

-

-

Staining:

-

Wash the fixed cells with PBS and resuspend them in a solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways

1'-Acetoxychavicol acetate exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of ACA.

Caption: Inhibition of the NF-κB Signaling Pathway by 1'-Acetoxychavicol Acetate.

Caption: Induction of Apoptosis by 1'-Acetoxychavicol Acetate via the TRAIL Pathway.

Caption: Cell Cycle Arrest at the G0/G1 Phase Induced by 1'-Acetoxychavicol Acetate.

Conclusion

1'-Acetoxychavicol acetate is a natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammation research. Its well-defined physicochemical properties and the availability of established protocols for its isolation, synthesis, and biological evaluation make it an accessible and valuable tool for scientists. The elucidation of its mechanisms of action, including the inhibition of the NF-κB pathway and the induction of apoptosis and cell cycle arrest, provides a solid foundation for further drug development efforts. This technical guide serves as a comprehensive resource for researchers seeking to explore the multifaceted properties of 1'-Acetoxychavicol acetate.

References

- 1. jestec.taylors.edu.my [jestec.taylors.edu.my]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 1'-Acetoxychavicol Acetate | C13H14O4 | CID 119104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1'-Acetoxychavicol Acetate (ACA) [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1'-Acetoxychavicol acetate, (+)- | C13H14O4 | CID 44219741 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1'-Acetoxychavicol Acetate: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-Acetoxychavicol acetate (B1210297) (ACA), a naturally occurring phenylpropanoid, has garnered significant scientific interest due to its diverse and potent pharmacological activities. Primarily isolated from the rhizomes of plants in the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera, ACA has a rich history in traditional Southeast Asian medicine. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to ACA. It details the methodologies for its isolation, synthesis, and the assessment of its biological activities, with a particular focus on its anticancer properties. Quantitative data on its efficacy are presented in a structured format for comparative analysis. Furthermore, this guide elucidates the molecular mechanisms of action of ACA, specifically its modulation of the NF-κB and AMPK signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and History

The journey of 1'-Acetoxychavicol acetate (ACA) from a component of traditional remedies to a subject of modern scientific investigation is a testament to the value of ethnobotany in drug discovery. For centuries, the rhizomes of Alpinia galanga (galangal) and Alpinia conchigera have been utilized in Southeast Asian cuisine and traditional medicine for various ailments.[1][2][3]

The formal scientific discovery of ACA's therapeutic potential can be traced back to the early 1990s. A pivotal moment in its history was the work of Kondo et al. in 1993, who were the first to report the anticancer effects of ACA.[4] Their research demonstrated that ACA could inhibit tumor promoter-induced Epstein-Barr virus (EBV) activation, a significant finding that opened the door for further investigation into its chemopreventive and therapeutic properties.[4]

Subsequent research has focused on isolating and characterizing ACA from its natural sources and elucidating its diverse pharmacological activities. It has been identified as a major bioactive constituent in the rhizomes of Alpinia species.[1][2] The compound's structure was elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.[5] Today, ACA is recognized for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and most notably, anticancer effects against a wide range of cancer cell lines.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of 1'-Acetoxychavicol acetate is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₄ | [6] |

| Molecular Weight | 234.25 g/mol | [6] |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [4] |

| CAS Number | 52946-22-2 | [6] |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of 1'-Acetoxychavicol acetate.

Isolation of 1'-Acetoxychavicol Acetate from Alpinia galanga

The following protocol is a generalized procedure based on common laboratory practices for the extraction and purification of ACA from galangal rhizomes.

Workflow for Isolation of 1'-Acetoxychavicol Acetate

Caption: A generalized workflow for the isolation of 1'-Acetoxychavicol acetate.

Materials and Reagents:

-

Dried, powdered rhizomes of Alpinia galanga

-

Methanol (analytical grade)

-

Hexane (B92381) (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel (for column chromatography, 60-120 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)

Procedure:

-

Extraction: Macerate the powdered galangal rhizomes in methanol at room temperature for 48-72 hours. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.

-

Column Chromatography:

-

Pack a glass column with silica gel suspended in hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using TLC. Visualize the spots under UV light (254 nm). The Rf value of ACA will vary depending on the solvent system but can be compared to a standard if available.

-

Purification: Pool the fractions containing ACA, as identified by TLC. Concentrate the pooled fractions to yield purified ACA. For higher purity, the sample can be subjected to further purification using preparative HPLC.

Chemical Synthesis of 1'-Acetoxychavicol Acetate

A general procedure for the synthesis of ACA involves the acetylation of p-hydroxybenzaldehyde followed by a Grignard reaction and subsequent acetylation.

Caption: A standard workflow for determining cytotoxicity using the MTT assay.

Procedure:

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of ACA (typically in a range from 1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of ACA that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Quantitative Data on Biological Activity

The cytotoxic effects of 1'-Acetoxychavicol acetate have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

| A549 | Lung Carcinoma | 50.42 | 24 | |

| 33.22 | 48 | |||

| 21.66 | 72 | |||

| HSC-2 | Oral Squamous Carcinoma | 9.0 | 12 | |

| HSC-4 | Oral Squamous Carcinoma | 8.0 | 12 | |

| SW480 | Colorectal Adenocarcinoma | 80 | 48 | |

| T47D | Breast Cancer | 13.4 | - | |

| HeLa | Cervical Cancer | 31.0 | - | |

| WiDr | Colon Cancer | 53.3 | - |

Note: IC50 values can vary depending on the specific experimental conditions.

Molecular Mechanisms of Action

1'-Acetoxychavicol acetate exerts its biological effects through the modulation of several key cellular signaling pathways. Two of the most well-documented pathways are the NF-κB and AMPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers. ACA has been shown to be a potent inhibitor of this pathway.

Mechanism of ACA-mediated NF-κB Inhibition: ACA inhibits the activation of the IκB kinase (IKK) complex. This, in turn, prevents the phosphorylation and subsequent ubiquitination and proteasomal degradation of the inhibitory protein IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which are involved in cell survival and proliferation.

NF-κB Signaling Pathway Inhibition by 1'-Acetoxychavicol Acetate

Caption: ACA inhibits NF-κB signaling by preventing IκBα degradation.

Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK generally shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways. ACA has been shown to activate AMPK, which contributes to its anticancer effects.

Mechanism of ACA-mediated AMPK Activation: The precise mechanism of AMPK activation by ACA is still under investigation, but it is thought to involve an increase in the cellular AMP:ATP ratio. Once activated, AMPK can phosphorylate downstream targets that inhibit cell growth and proliferation and induce apoptosis.

AMPK Signaling Pathway Activation by 1'-Acetoxychavicol Acetate

Caption: ACA activates AMPK, leading to inhibition of cell growth and induction of apoptosis.

Conclusion and Future Directions

1'-Acetoxychavicol acetate is a promising natural product with well-documented anticancer, anti-inflammatory, and antimicrobial properties. Its ability to modulate key signaling pathways like NF-κB and AMPK underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Future research should focus on several key areas:

-

Clinical Trials: To date, the majority of research on ACA has been preclinical. Well-designed clinical trials are necessary to evaluate its safety and efficacy in humans.

-

Drug Delivery: ACA's poor water solubility presents a challenge for its clinical application. The development of novel drug delivery systems, such as nanoparticles or liposomes, could enhance its bioavailability and therapeutic index.

-

Synergistic Combinations: Investigating the synergistic effects of ACA with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.

-

Mechanism of Action: Further studies are needed to fully elucidate the complex molecular mechanisms underlying the diverse biological activities of ACA.

References

In Silico Prediction of 1'-Acetoxychavicol Acetate Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-Acetoxychavicol acetate (B1210297) (ACA), a natural phenylpropanoid derived from the rhizomes of the Zingiberaceae family, has demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Elucidating the molecular targets of ACA is crucial for understanding its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of in silico methodologies for predicting the biological targets of ACA. It details experimental protocols for computational approaches such as molecular docking and pathway analysis, summarizes key quantitative data from published studies, and visualizes implicated signaling pathways and experimental workflows.

Introduction to 1'-Acetoxychavicol Acetate (ACA)

1'-Acetoxychavicol acetate is a bioactive compound isolated from plants like Alpinia galanga and Alpinia conchigera.[1][2] It has garnered significant interest in the scientific community due to its potent biological activities.[3] In silico target prediction methods offer a rapid and cost-effective approach to identify potential protein targets of small molecules like ACA, thereby guiding and accelerating experimental validation and drug discovery efforts.[4][5] These computational techniques are particularly valuable for natural products where the mechanism of action is often not fully understood.[6][7]

In Silico Methodologies for Target Prediction

A variety of computational methods can be employed to predict the biological targets of ACA. These approaches can be broadly categorized into ligand-based and structure-based methods.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This structure-based method requires the 3D structure of the target protein.

Experimental Protocol: Molecular Docking of ACA

-

Ligand Preparation:

-

Obtain the 3D structure of 1'-Acetoxychavicol acetate (e.g., from PubChem).

-

Optimize the ligand structure using a force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Target Protein Preparation:

-

Retrieve the 3D crystal structure of the protein of interest from a database like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign charges (e.g., Gasteiger charges).

-

Define the binding site or active site of the protein.

-

-

Docking Simulation:

-

Utilize docking software (e.g., AutoDock, Glide, GOLD).

-

Perform the docking of ACA into the defined binding site of the target protein.

-

Generate multiple binding poses.

-

-

Analysis and Scoring:

-

Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Use a scoring function to estimate the binding affinity (e.g., in kcal/mol).

-

Select the best pose based on the scoring function and visual inspection of the interactions.

-

Bioinformatics and Pathway Analysis

Bioinformatics tools are used to predict potential targets and analyze their involvement in signaling pathways.

Experimental Protocol: Target Prediction and Pathway Analysis of ACA

-

Target Prediction:

-

Use online servers and databases (e.g., SwissTargetPrediction, PharmMapper) to predict potential protein targets of ACA based on its chemical structure.

-

These tools compare the query molecule to a library of known ligands and their targets.

-

-

Protein-Protein Interaction (PPI) Network Construction:

-

Input the list of predicted target genes into a PPI database (e.g., STRING, GeneMANIA).

-

Construct a PPI network to identify key hub genes and protein complexes.

-

-

Gene Ontology (GO) and Pathway Enrichment Analysis:

-

Perform GO analysis to categorize the predicted targets based on their molecular function, biological process, and cellular component.

-

Use pathway databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify signaling pathways that are significantly enriched with the predicted targets.[8][9]

-

Predicted Biological Targets and Pathways of ACA

In silico and experimental studies have implicated several key signaling pathways in the mechanism of action of ACA.

PI3K/Akt Signaling Pathway

Bioinformatics analyses have identified several components of the PI3K pathway as potential targets of ACA, including PIK3CD, PIK3CB, and PIK3R3.[8] This pathway is crucial in regulating cell proliferation, survival, and apoptosis. Molecular docking studies suggest that ACA can bind to key proteins in this pathway.[8]

NF-κB Signaling Pathway

ACA has been shown to inhibit the NF-κB signaling pathway.[10][11] It can suppress the degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus.[10][11] One study identified the downregulation of Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) expression as a mechanism by which ACA inhibits this pathway.[11]

cAMP/PKA Signaling Pathway

ACA has been found to increase proteasome activity through the activation of cAMP-PKA signaling.[1] It achieves this by increasing adenylate cyclase activity, which in turn elevates intracellular cAMP levels.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on 1'-Acetoxychavicol acetate.

Table 1: Cytotoxicity of 1'-Acetoxychavicol Acetate (ACA)

| Cell Line | Assay | IC50 (µM) | Reference |

| MG-63 (Osteosarcoma) | MTT | 20.41 | [8] |

| hFOB (Normal Human Osteoblast) | MTT | 45.05 | [8] |

| Peritoneal Exudate Macrophages | Phagocytosis Inhibition | 1.2 | [12] |

Table 2: Molecular Docking and Enzyme Inhibition Data for ACA

| Target Protein | Method | Binding Affinity (kcal/mol) | Ki (µM) | Inhibition Type | Reference |

| PI3KD | Molecular Docking | -10.99 (native ligand) | - | - | [8] |

| CYP1A2 | Enzyme Inhibition Assay | - | 2.36 ± 0.03 | Competitive | [13] |

| CYP3A4 | Enzyme Inhibition Assay | - | 5.55 ± 0.06 | Competitive | [13] |

| CYP2D6 | Enzyme Inhibition Assay | - | 4.50 ± 0.08 | Mixed | [13] |

Visualizations

The following diagrams illustrate the experimental workflows and signaling pathways associated with the in silico prediction of ACA targets.

Conclusion

In silico approaches are powerful tools for the prediction of biological targets of natural products like 1'-Acetoxychavicol acetate. The methodologies outlined in this guide, including molecular docking and pathway analysis, have successfully identified key signaling pathways such as PI3K/Akt, NF-κB, and cAMP/PKA as being modulated by ACA. The quantitative data and visual representations provided herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further experimental investigation into the therapeutic potential of ACA. The continued application of these computational techniques will undoubtedly accelerate the translation of this promising natural compound into clinical applications.

References

- 1. 1'-Acetoxychavicol Acetate Increases Proteasome Activity by Activating cAMP-PKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Effects of 1'-Acetoxychavicol Acetate, a Major Constituent in the Rhizomes of Alpinia galanga and Alpinia conchigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 8. 1’- Acetoxychavicol acetate Suppresses Osteosarcoma Cell Proliferation through the PI3K Pathway: A Molecular Docking and Cytotoxicity Study | Safitri | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. 1′-Acetoxychavicol Acetate Selectively Downregulates Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. In vitro inhibitory mechanisms and molecular docking of 1'-S-1'-acetoxychavicol acetate on human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1'-Acetoxychavicol Acetate (ACA) Analogues in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of 1'-Acetoxychavicol Acetate (B1210297) (ACA) analogues, potent bioactive compounds with significant therapeutic potential. ACA, a natural phenylpropanoid found in the rhizomes of Alpinia species, has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document outlines detailed protocols for the chemical synthesis of novel ACA analogues, methodologies for their biological evaluation, and a summary of their structure-activity relationships to guide future drug discovery efforts.

Introduction to 1'-Acetoxychavicol Acetate (ACA)

1'-Acetoxychavicol acetate is a key bioactive constituent of plants from the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera.[1] Its diverse pharmacological profile, which includes anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties, makes it an attractive scaffold for the development of new therapeutic agents.[1][2] The biological activity of ACA is attributed to its unique chemical structure, featuring two acetyl groups and an unsaturated double bond, which are crucial for its mechanism of action.[1][2] ACA has been shown to modulate key cellular signaling pathways, including the NF-κB and MAPK pathways, which are often dysregulated in various diseases.[3][4]

Synthesis of ACA Analogues

The synthesis of ACA analogues allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacological properties. The general approach involves the modification of the parent chavicol or eugenol (B1671780) scaffold, followed by acetylation or other esterifications.

General Synthetic Scheme

A general synthetic route for preparing a variety of ACA analogues starts from commercially available 4-allylphenols. The key steps involve esterification of the phenolic hydroxyl group and the allylic hydroxyl group, which can be introduced via various methods. A representative synthetic workflow is depicted below.

Caption: General workflow for the synthesis of ACA analogues.

Experimental Protocol: Synthesis of 4-((1-acetoxyallyl)oxy)phenyl acetate (A representative ACA analogue)

This protocol describes a general method for the acylation of a 4-allylphenol derivative.[5]

Materials:

-

4-allylphenol derivative (1.0 eq)

-

Acyl chloride or acetic anhydride (2.2 eq)

-

Triethylamine (TEA) (2.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen gas

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the 4-allylphenol derivative in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add DMAP and TEA to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add the acyl chloride or acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the pure ACA analogue.

Biological Evaluation of ACA Analogues

The therapeutic potential of newly synthesized ACA analogues is assessed through a series of in vitro biological assays. Key evaluations include cytotoxicity against cancer cell lines, and analysis of cellular mechanisms such as apoptosis and cell cycle arrest.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the ACA analogues (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Analysis of Apoptosis and Cell Cycle by Flow Cytometry

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution in response to treatment with ACA analogues.

Protocol:

-

Cell Treatment: Treat cells with the ACA analogue at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.

Western Blot Analysis of Signaling Pathways

Western blotting is used to investigate the effect of ACA analogues on the protein expression levels and activation states of key components of signaling pathways like NF-κB and MAPK.

Protocol:

-

Protein Extraction: Treat cells with the ACA analogue, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-p65, IκBα, p-ERK, p-JNK, p-p38) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

The following tables summarize the cytotoxic activities of ACA and some of its analogues against various human cancer cell lines.

Table 1: Cytotoxicity (IC₅₀, µM) of 1'-Acetoxychavicol Acetate (ACA) against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HSC-2, HSC-4 | Oral Squamous Carcinoma | 9.0, 8.0 (12h) | [6] |

| Raji, Daudi | Lymphoma | 1.93, 1.74 (µg/mL) (48h) | [5] |

| MG-63 | Osteosarcoma | 20.41 | [7] |

| SW620 | Colorectal Cancer | Not specified | [8] |

| A549 | Non-small Cell Lung Cancer | 33.22 (48h) | [3] |

Table 2: Cytotoxicity (IC₅₀, µM) of Selected ACA Analogues against Breast Cancer Cell Lines [9]

| Compound | MCF-7 | MDA-MB-231 |

| 3b | 5.5 | 1.1 |

| 3e | 6.0 | 7.0 |

| 3f | 5.8 | 6.5 |

| Tamoxifen (Control) | >10 | >10 |

Signaling Pathways Modulated by ACA and its Analogues

ACA and its analogues exert their biological effects by modulating critical intracellular signaling pathways involved in inflammation and cancer progression, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. ACA has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[10][11]

Caption: ACA inhibits the NF-κB pathway by targeting the IKK complex.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cell proliferation, differentiation, and apoptosis. ACA has been reported to decrease the phosphorylation of p38, JNK, and ERK, thereby inhibiting inflammatory responses.[3][4]

References

- 1. sarthaks.com [sarthaks.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of lipopolysaccharide-induced inflammatory responses by 1'-acetoxychavicol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jps.usm.my [jps.usm.my]

- 6. Anti-proliferative, apoptotic induction, and anti-migration effects of hemi-synthetic 1′S-1′-acetoxychavicol acetate analogs on MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACA-28, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ACA-28, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ACG Publications - Synthesis of benzhydrol analogues based on 1´-acetoxychavicol acetate (ACA), as a stable and potent antiproliferative agent on breast cancer cell lines, ADMET analysis and molecular docking study. [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. 1'-acetoxychavicol acetate is a novel nuclear factor kappaB inhibitor with significant activity against multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 1'-Acetoxychavicol Acetate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

1'-Acetoxychavicol acetate (B1210297) (ACA) is a naturally occurring phenylpropanoid compound found in the rhizomes of several plants from the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera.[1][2] ACA has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3] Accurate and reliable quantification of ACA is crucial for various applications, including phytochemical analysis of plant extracts, quality control of herbal products, and in vitro and in vivo pharmacokinetic studies. This application note describes a validated RP-HPLC method for the quantitative analysis of 1'-Acetoxychavicol acetate. The method is demonstrated to be rapid, specific, and accurate, making it suitable for routine analysis in research and drug development settings.[4][5]

Principle

This method utilizes reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection to separate and quantify 1'-Acetoxychavicol acetate. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water. The analyte is detected by its UV absorbance, and the peak area is used for quantification against a standard calibration curve.

Experimental Protocols

Materials and Reagents

-

1'-Acetoxychavicol acetate (ACA) standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

0.2 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been validated:

| Parameter | Condition 1 | Condition 2 |

| HPLC System | Agilent 1220 Infinity LC or equivalent | Waters Alliance or equivalent |

| Column | Agilent Poroshell C18 (4.6 x 250.0 mm, 5 µm)[4][5] | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Acetonitrile:Water (80:20, v/v)[4][5][7] | Acetonitrile:0.1% Formic Acid in Water (60:40, v/v)[6] |

| Flow Rate | 0.8 mL/min[4][5][7] | 1.0 mL/min[6] |

| Detection Wavelength | 216 nm[1][4] | 200 nm[6] |

| Injection Volume | 10 µL[1] | 10 µL[6] |

| Column Temperature | 25 °C[1] | Ambient |

| Run Time | 5 minutes[1] | 20 minutes[6] |

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 1'-Acetoxychavicol acetate standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-200 µg/mL).[4][5]

Sample Preparation (from Plant Material)

The following protocol is a general guideline for the extraction of ACA from dried rhizomes of Alpinia galanga. Different extraction techniques such as maceration, ultrasonic-assisted extraction (UAE), reflux extraction (RE), and Soxhlet extraction (SE) can be employed.[2][8] Reflux extraction has been shown to yield a high content of ACA.[2][8]

-

Grinding: Grind the dried rhizomes of Alpinia galanga into a fine powder.

-

Extraction (Reflux):

-

Place 10 g of the powdered plant material into a round-bottom flask.

-

Add 100 mL of a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

-

Heat the mixture under reflux for 2-3 hours.

-

Allow the mixture to cool to room temperature.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C.

-

-

Sample Solution Preparation:

-

Accurately weigh the dried extract.

-

Dissolve a known amount of the extract in the mobile phase to achieve a concentration within the calibration range.

-

Filter the solution through a 0.2 µm syringe filter into an HPLC vial before injection.

-

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5] Key validation parameters are summarized below.

Quantitative Data Summary

The performance of the described HPLC method is summarized in the following table.

| Parameter | Result |

| Linearity Range | 5 - 200 µg/mL[4][5] |

| Regression Equation | y = 25.975x + 14.818 |

| Correlation Coefficient (R²) | 0.9995[4] |

| Limit of Detection (LOD) | 0.59 µg/mL[1][4][5] |

| Limit of Quantification (LOQ) | 1.79 µg/mL[1][4][5] |

| Accuracy (% Recovery) | 97% - 101%[4] |

| Precision (%RSD) | < 2% |